molecular formula C9H14O6Si B1617677 Allyltriacetoxysilane CAS No. 5929-71-5

Allyltriacetoxysilane

Cat. No.: B1617677
CAS No.: 5929-71-5
M. Wt: 246.29 g/mol
InChI Key: XRLWQTOZMISADO-UHFFFAOYSA-N
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Description

Allyltriacetoxysilane is an organosilicon compound with the chemical formula C_9H_14O_6Si. It is a versatile reagent used in organic synthesis, particularly in the modification of surfaces and the formation of carbon-silicon bonds. The compound is characterized by the presence of an allyl group (H_2C=CH-CH_2-) attached to a silicon atom, which is further bonded to three acetoxy groups (CH_3COO-).

Preparation Methods

Synthetic Routes and Reaction Conditions

Allyltriacetoxysilane can be synthesized through the reaction of allyltriethoxysilane with acetic anhydride in the presence of a catalyst. The reaction typically proceeds as follows:

H2C=CH-CH2Si(OEt)3+3(CH3CO)2OH2C=CH-CH2Si(OAc)3+3EtOAc\text{H}_2\text{C=CH-CH}_2\text{Si(OEt)}_3 + 3 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{H}_2\text{C=CH-CH}_2\text{Si(OAc)}_3 + 3 \text{EtOAc} H2​C=CH-CH2​Si(OEt)3​+3(CH3​CO)2​O→H2​C=CH-CH2​Si(OAc)3​+3EtOAc

where EtOAc is ethyl acetate, a byproduct of the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Allyltriacetoxysilane undergoes several types of chemical reactions, including:

    Hydrosilylation: The addition of silicon-hydrogen bonds across carbon-carbon double bonds.

    Oxidation: Conversion of the allyl group to an epoxide or other oxygen-containing functional groups.

    Substitution: Replacement of the acetoxy groups with other nucleophiles, such as alcohols or amines.

Common Reagents and Conditions

    Hydrosilylation: Typically catalyzed by platinum or rhodium complexes under mild conditions.

    Oxidation: Performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Substitution: Conducted in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.

Major Products Formed

    Hydrosilylation: Produces organosilicon compounds with various functional groups.

    Oxidation: Yields epoxides or hydroxylated derivatives.

    Substitution: Results in the formation of silanes with different substituents, depending on the nucleophile used.

Scientific Research Applications

Allyltriacetoxysilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent for the synthesis of complex organosilicon compounds and as a precursor for the preparation of silicon-based polymers.

    Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.

Mechanism of Action

The mechanism of action of allyltriacetoxysilane involves the formation of stable carbon-silicon bonds through various chemical reactions. The silicon atom in the compound acts as a central hub for the attachment of different functional groups, allowing for the creation of diverse organosilicon structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Allyltrimethoxysilane: Similar structure but with methoxy groups instead of acetoxy groups.

    Allyltriethoxysilane: Contains ethoxy groups instead of acetoxy groups.

    Vinyltrimethoxysilane: Features a vinyl group (H_2C=CH-) instead of an allyl group.

Uniqueness

Allyltriacetoxysilane is unique due to the presence of acetoxy groups, which provide distinct reactivity and stability compared to other similar compounds. The acetoxy groups can be easily replaced with other functional groups, making it a versatile reagent for various synthetic applications.

Properties

IUPAC Name

[diacetyloxy(prop-2-enyl)silyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6Si/c1-5-6-16(13-7(2)10,14-8(3)11)15-9(4)12/h5H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLWQTOZMISADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Si](CC=C)(OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208014
Record name Allyltriacetoxysilane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5929-71-5
Record name 1,1′,1′′-(2-Propen-1-ylsilylidyne) triacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=5929-71-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyltriacetoxysilane
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Record name Allyltriacetoxysilane
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Record name Allyltriacetoxysilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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